An In-Depth Technical Guide to 3-(2-Methoxyphenyl)acrylaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(2-Methoxyphenyl)acrylaldehyde: Synthesis, Properties, and Applications
Section 1: Introduction and Overview
3-(2-Methoxyphenyl)acrylaldehyde, commonly known in the scientific community as 2-methoxycinnamaldehyde (2-MCA), is an α,β-unsaturated aromatic aldehyde. It belongs to the broader class of cinnamaldehydes, which are naturally occurring compounds, and can be considered a derivative of chalcones, which are precursors to flavonoids.[1] This structural motif, featuring an aromatic ring conjugated with an enal functional group, makes 2-MCA a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry.
As a bioactive component isolated from plants like Cinnamomum cassia, 2-MCA has garnered attention from researchers in drug development for its diverse pharmacological properties.[2][3] These include anti-inflammatory, antioxidant, and antiproliferative activities.[3][4] This guide provides a comprehensive technical overview of 2-MCA, designed for researchers, scientists, and drug development professionals. It covers the molecule's fundamental physicochemical and spectroscopic properties, a detailed examination of its synthesis via the Claisen-Schmidt condensation, its chemical reactivity, biological significance, and essential safety protocols.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Chemical Identity
The identity of 3-(2-Methoxyphenyl)acrylaldehyde is defined by several key identifiers and structural features, summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2-Methoxyphenyl)prop-2-enal | [5] |
| Common Synonyms | 2-Methoxycinnamaldehyde, o-Methoxycinnamaldehyde | [2][5] |
| CAS Number | 1504-74-1 (trans/unspecified), 60125-24-8 (E-isomer) | [2][6] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC=C1C=CC=O | [2] |
Physical Properties
The physical state and solubility dictate the handling, storage, and application of the compound in experimental settings.
| Property | Value | Source(s) |
| Appearance | Yellow solid or powder | - |
| Melting Point | 45-46 °C | - |
| Boiling Point | 160-161 °C @ 12 torr | - |
| Solubility | Soluble in DMSO. Low solubility in water. | [2] |
| Flash Point | 113 °C | - |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of synthesized 3-(2-Methoxyphenyl)acrylaldehyde. The expected spectral data are as follows:
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehyde, vinyl, aromatic, and methoxy protons. Based on analogous structures, the aldehyde proton (-CHO) should appear as a doublet around δ 9.7 ppm.[7] The vinyl protons will appear as two doublets in the δ 6.7-8.1 ppm region, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration of the double bond. The aromatic protons will present as a multiplet system between δ 6.9-7.6 ppm, and the methoxy (-OCH₃) protons will be a sharp singlet around δ 3.9 ppm.[7]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will feature a signal for the aldehyde carbonyl carbon around δ 194-195 ppm. The carbons of the α,β-unsaturated system are expected in the δ 120-155 ppm range. The aromatic carbons, including the carbon bearing the methoxy group (ipso-carbon), will resonate between δ 110-159 ppm. The methoxy carbon signal is anticipated at approximately δ 55.5 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1705 cm⁻¹. The C=C stretching vibration of the alkene will appear near 1625 cm⁻¹, and C=C stretches from the aromatic ring will be visible around 1600 and 1480 cm⁻¹. The C-O stretch of the methoxy group should produce a signal in the 1240-1260 cm⁻¹ region.[8] A characteristic peak for the C-H stretch of the aldehyde group may also be observed near 2720 cm⁻¹.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a CHO group (M-29), and a CH₃ group (M-15) from the methoxy moiety.
Section 3: Synthesis and Mechanism
The most direct and widely adopted method for synthesizing 3-(2-Methoxyphenyl)acrylaldehyde is the Claisen-Schmidt condensation.
The Claisen-Schmidt Condensation Pathway
The Claisen-Schmidt condensation is a variation of the aldol condensation. It is particularly effective for this synthesis because it is a crossed-aldol reaction between an aromatic aldehyde that cannot enolize (2-methoxybenzaldehyde) and an aliphatic aldehyde that can (acetaldehyde).[9] This specificity minimizes self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yield of the desired cross-conjugated product.[10] The reaction is typically catalyzed by a base, such as sodium hydroxide, in an aqueous ethanol solvent.[10][11]
Reaction Mechanism
The base-catalyzed mechanism proceeds through three primary stages:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde to form an alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide is protonated by water to form a β-hydroxy aldehyde (aldol addition product), which rapidly undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated aldehyde product, 3-(2-methoxyphenyl)acrylaldehyde.
Detailed Experimental Protocol: Synthesis and Purification
This protocol describes a representative lab-scale synthesis.
-
Materials:
-
2-Methoxybenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Step-by-Step Procedure:
-
Prepare Base Solution: In a flask, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in 95% ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: While stirring vigorously, slowly add the prepared NaOH solution to the ethanolic solution of 2-methoxybenzaldehyde. Following this, add acetaldehyde (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate of the product may form during this time.[10]
-
Work-up: Once the reaction is complete, neutralize the mixture by adding dilute hydrochloric acid (HCl) until it reaches a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[12]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(2-methoxyphenyl)acrylaldehyde as a yellow solid.[13]
-
Experimental Workflow Diagram
Section 4: Chemical Reactivity and Biological Significance
Key Reactive Sites
The structure of 3-(2-methoxyphenyl)acrylaldehyde contains several reactive sites that are useful in synthetic transformations:
-
Aldehyde Group: The carbonyl group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to a primary alcohol.
-
α,β-Unsaturated System: The conjugated double bond is susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director.
Applications in Drug Discovery and Medicinal Chemistry
3-(2-Methoxyphenyl)acrylaldehyde (2-MCA) is not merely a synthetic intermediate; it is a bioactive molecule in its own right, with a range of documented pharmacological effects.
-
Antiproliferative and Anticancer Activity: 2-MCA has demonstrated potent antiproliferative effects in various cancer cell lines, including human colorectal adenocarcinoma and hepatocellular carcinoma cells.[2] Its mechanism often involves the induction of apoptosis through the activation of caspases, loss of mitochondrial membrane potential, and the inhibition of topoisomerase I and II, which are critical enzymes for DNA replication.
-
Anti-inflammatory Properties: The compound has been shown to possess significant anti-inflammatory activity.[3] It can inhibit the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of the inflammatory response.[3][4] By suppressing NF-κB, 2-MCA reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
-
Antibacterial and Antifungal Activity: As a cinnamaldehyde derivative, 2-MCA exhibits antimicrobial properties. It has shown activity against bacteria such as Salmonella enteritidis and has potential applications as a food preservative.[14] It has also been investigated for its fungicidal activity.[15]
-
Other Biological Activities: Research has pointed to other potential therapeutic applications, including roles as a xanthine oxidase inhibitor and an inhibitor of tumor angiogenesis.[15] Derivatives have also been synthesized and evaluated as novel anti-inflammatory agents targeting neutrophil superoxide formation.[16]
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential when working with 3-(2-methoxyphenyl)acrylaldehyde to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
| Hazard Class | GHS Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | - |
| Eye Irritation | H319: Causes serious eye irritation | - |
| Respiratory Irritation | H335: May cause respiratory irritation | - |
| Skin Sensitization | H317: May cause an allergic skin reaction | - |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination. For long-term storage and to maintain stability, storing in a freezer at or below -20°C under an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Section 6: Conclusion
3-(2-Methoxyphenyl)acrylaldehyde is a valuable and multifunctional organic compound. Its straightforward synthesis via the Claisen-Schmidt condensation makes it readily accessible for a variety of chemical transformations. The combination of its α,β-unsaturated aldehyde functionality and substituted aromatic ring provides a scaffold for creating complex molecular architectures. Furthermore, its inherent biological activities, particularly its antiproliferative and anti-inflammatory properties, establish it as a promising lead compound in the field of drug discovery. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Hsieh, M. J., Chien, S. Y., Lin, C. W., et al. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Oncology Letters, 12(1), 41-48. [Link]
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Karimi, A., Moradi, M. T., Alizadeh, Z., & Mottaghi, A. (2020). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. Avicenna Journal of Phytomedicine, 10(2), 193–202. [Link]
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Wu, Y., et al. (2025). Antibacterial properties and mechanism of 2-methoxycinnamaldehyde against Salmonella enteritidis and its potential application in treating raw pork. Food Control, 157, 110228. [Link]
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Kim, B. S., Shin, M., Kim, K. W., Ha, K. T., & Bae, S. J. (2022). NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. BMB Reports, 55(8), 407–412. [Link]
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Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747. [Link]
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